2-hexyl-4-Pentynoic Acid 2-hexyl-4-Pentynoic Acid 2-hexyl-4-Pentynoic acid is a derivative of valproic acid (Item No. 13033), an inhibitor of histone deacetylases (HDACs). It inhibits HDAC activity more potently (IC50 = 13 µM) than valproic acid (IC50 = 398 µM). 2-hexyl-4-Pentynoic acid induces histone hyperacetylation in cerebellar granule cells significantly at 5 µM. It also induces the expression of heat shock proteins Hsp70-1a and Hsp70-1b and protects cerebellar granule cells from glutamate-induced excitotoxicity when used at a concentration of 50 µM.
Brand Name: Vulcanchem
CAS No.: 96017-59-3
VCID: VC0159140
InChI: InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
SMILES: CCCCCCC(CC#C)C(=O)O
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

2-hexyl-4-Pentynoic Acid

CAS No.: 96017-59-3

Reference Standards

VCID: VC0159140

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

2-hexyl-4-Pentynoic Acid - 96017-59-3

CAS No. 96017-59-3
Product Name 2-hexyl-4-Pentynoic Acid
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name 2-prop-2-ynyloctanoic acid
Standard InChI InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13)
Standard InChIKey DUQSBRQHALCSLC-UHFFFAOYSA-N
SMILES CCCCCCC(CC#C)C(=O)O
Canonical SMILES CCCCCCC(CC#C)C(=O)O
Description 2-hexyl-4-Pentynoic acid is a derivative of valproic acid (Item No. 13033), an inhibitor of histone deacetylases (HDACs). It inhibits HDAC activity more potently (IC50 = 13 µM) than valproic acid (IC50 = 398 µM). 2-hexyl-4-Pentynoic acid induces histone hyperacetylation in cerebellar granule cells significantly at 5 µM. It also induces the expression of heat shock proteins Hsp70-1a and Hsp70-1b and protects cerebellar granule cells from glutamate-induced excitotoxicity when used at a concentration of 50 µM.
Synonyms 2-(2-propyn-1-yl)-octanoic acid
Reference 1.Leng, Y.,Marinova, Z.,Reis-Fernandes, M.A., et al. Potent neuroprotective effects of novel structural derivatives of valproic acid: Potential roles of HDAC inhibition and HSP70 induction. Neuroscience Letters 476(3), 127-132 (2010).
PubChem Compound 175664
Last Modified Nov 12 2021
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